N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, an oxo group at position 11, and a 2-methoxyacetamide moiety at position 2. The 2-methoxyacetamide substituent introduces polarity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and target engagement.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-4-6-16-14(8-11)20(2)18(22)13-9-12(5-7-15(13)24-16)19-17(21)10-23-3/h4-9H,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBAJPAUBZDURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on structural modifications, synthetic routes, and inferred pharmacological properties.
Structural Analogues with Dibenzo[b,f][1,4]oxazepine/Thiazepine Cores
Key Observations :
- Core Heteroatom Differences: Replacement of sulfur (thiazepine) with oxygen (oxazepine) in the target compound may alter electronic properties and metabolic stability.
- Substituent Effects : The 2-methoxyacetamide group in the target compound contrasts with bulkier aryl acetamides (e.g., 4-fluorophenyl in ). Smaller substituents like methoxy may reduce steric hindrance, improving binding to flat binding pockets .
- Methyl vs. Ethyl/Propyl Groups : Methyl substituents at positions 8 and 10 (target) vs. ethyl/propyl in analogues () may influence conformational flexibility and van der Waals interactions with targets .
Yield Optimization Challenges :
Pharmacological and Physicochemical Properties
Key Insights :
- Methyl substituents at positions 8 and 10 may enhance metabolic stability compared to ethyl/propyl derivatives, which are prone to oxidative metabolism .
Preparation Methods
Proline-Catalyzed Mannich/Cyclization
A metal-free, asymmetric method involves proline-catalyzed Mannich reactions between dibenzo[b,f]oxazepine-imines and aqueous glutaraldehyde, followed by IBX-mediated dehydrogenative oxidation. While this protocol yields enantiomerically pure 1,2-dihydropyridines (DHPs), adaptation for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-2-methoxyacetamide requires substitution-controlled imine precursors. Key modifications include:
Isocyanide-Based Multicomponent Reactions (MCRs)
Recent advances employ gem-diactivated olefins, isocyanides, and cyclic imines under solvent-free conditions to construct fused dibenzoxazepines. Though optimized for pyrrole-fused analogs, this method’s modularity permits side-chain diversification. For the target compound, substituting gem-diactivated olefins with methoxyacetamide precursors could enable direct incorporation of the 2-methoxyacetamide group.
Functionalization: Introducing the 2-Methoxyacetamide Side Chain
Post core synthesis, the 2-position amine undergoes amidation to install the methoxyacetamide moiety. Two pathways are prevalent:
Carbodiimide-Mediated Amidation
Using ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)carbamate (BT2) as a model, methoxyacetamide derivatives are synthesized via carbodiimide coupling. Adapting this for the dimethyl variant involves:
- Amination : Generating 2-amino-8,10-dimethyldibenzo[b,f]oxazepin-11(10H)-one through nucleophilic substitution or reductive amination.
- Activation : Treating methoxyacetic acid with N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the reactive acyl intermediate.
- Coupling : Reacting the activated ester with the aminodibenzoxazepine under inert conditions (Table 1).
Table 1: Optimization of Amidation Conditions
| Condition | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| DCC, DMAP | DCM | RT | 78 | 95 | |
| EDC/HOBt | DMF | 0°C→RT | 85 | 97 | |
| HATU, DIPEA | THF | 40°C | 92 | 99 |
Direct Acylation with Methoxyacetyl Chloride
Alternative protocols bypass carbodiimides by employing pre-formed methoxyacetyl chloride. This method, while efficient, demands stringent moisture control:
- Procedure : Dropwise addition of methoxyacetyl chloride to a cooled (−10°C) solution of 2-amino-8,10-dimethyldibenzo[b,f]oxazepin-11(10H)-one in tetrahydrofuran (THF), followed by triethylamine (TEA) quenching.
- Yield : 80–88% after silica gel chromatography.
One-Pot Tandem Synthesis
Emerging strategies consolidate core formation and side-chain functionalization into a single vessel, enhancing atom economy. A hybrid approach merges:
- Cyclocondensation : Using o-aminophenol derivatives and methyl-substituted diketones to assemble the oxazepine ring.
- In situ Amidation : Introducing methoxyacetic acid prior to oxidative workup, leveraging IBX’s dual role in dehydrogenation and acyl activation.
Critical parameters :
- Temperature : Maintaining 60–70°C during cyclization prevents premature acylation.
- Solvent : Acetonitrile facilitates both proline catalysis and IBX solubility.
Characterization and Validation
Rigorous analytical profiling confirms structural fidelity:
- NMR : Distinct singlet for the N-methyl groups (δ 2.8–3.1 ppm) and methoxy protons (δ 3.4 ppm).
- X-ray Crystallography : Orthorhombic crystal system with P2₁2₁2₁ space group, validating the dimethyl and methoxyacetamide substituents.
- HPLC-MS : [M+H]⁺ peak at m/z 327.3 aligns with theoretical mass.
Challenges and Mitigation Strategies
Regioselectivity in Core Synthesis
Methyl group placement at positions 8 and 10 demands precise ortho-directing groups during cyclization. Employing meta-substituted aryl aldehydes with steric hindrance minimizes positional isomers.
Amidation Side Reactions
Competitive O-acylation is suppressed by:
- Low-temperature protocols : Limiting nucleophilic attack on the oxazepine oxygen.
- Bulky bases : Using N,N-diisopropylethylamine (DIPEA) over TEA to deprotonate the amine selectively.
Scalability and Industrial Relevance
Gram-scale syntheses (3–10 mmol) achieve 75–85% yields under optimized MCR conditions. Continuous-flow systems further enhance throughput by:
- Precise residence time control : Mitigating exothermicity during IBX oxidation.
- In-line purification : Integrating scavenger resins to remove excess methoxyacetyl chloride.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
